2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine

Catalog No.
S852618
CAS No.
1261547-75-4
M.F
C13H9ClF3N
M. Wt
271.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine

CAS Number

1261547-75-4

Product Name

2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine

IUPAC Name

2-chloro-3-[3-(trifluoromethyl)phenyl]aniline

Molecular Formula

C13H9ClF3N

Molecular Weight

271.66 g/mol

InChI

InChI=1S/C13H9ClF3N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2

InChI Key

IDHKQQRUPXQDTN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)N)Cl

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)N)Cl

2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine (CAS 1261547-75-4) is a highly specialized, conformationally restricted biaryl intermediate utilized primarily in the synthesis of advanced active pharmaceutical ingredients (APIs) and targeted agrochemicals[1]. Structurally, the presence of an ortho-chloro substituent on the aniline ring induces significant steric hindrance, restricting rotation around the biaryl axis and favoring specific dihedral conformations critical for target binding [2]. Coupled with a meta-trifluoromethyl group that enhances lipophilicity and metabolic resistance, this compound serves as a premium precursor for kinase inhibitors and allosteric modulators [1]. Its procurement is typically justified when standard biphenyl amines fail to provide the necessary structural rigidity, chemoselectivity, or pharmacokinetic stability required in late-stage lead optimization or scaled manufacturing [3].

Substituting this specific compound with simpler analogs, such as 3-(3-(trifluoromethyl)phenyl)aniline (des-chloro) or 2-chloro-[1,1'-biphenyl]-3-amine (des-CF3), fundamentally alters both the synthetic trajectory and the final molecule's efficacy [1]. The absence of the ortho-chloro group in the des-chloro analog eliminates the rotational barrier between the phenyl rings, leading to a higher entropic penalty upon target binding and typically resulting in a substantial drop in target affinity for conformationally sensitive pockets [2]. Conversely, replacing the chloro group with a bromo group complicates subsequent functionalization; the primary amine cannot be selectively derivatized via palladium-catalyzed cross-coupling without risking competitive oxidative addition at the more reactive aryl bromide bond [3]. Therefore, procuring the exact 2-chloro-3'-(trifluoromethyl)biphenyl-3-amine is essential to maintain both synthetic chemoselectivity and final API potency.

Ortho-Halogen Induced Rotational Barrier for Target Binding

The incorporation of the chlorine atom ortho to the biaryl linkage in 2-chloro-3'-(trifluoromethyl)biphenyl-3-amine significantly increases the rotational barrier compared to its des-chloro counterpart [1]. Computational and crystallographic studies of similar ortho-substituted biaryls demonstrate that the chlorine atom forces the dihedral angle between the two phenyl rings into a non-planar conformation (typically 60-90 degrees) [1]. This pre-organization minimizes the entropic penalty upon binding to deep hydrophobic pockets, such as those found in kinase allosteric sites, whereas the des-chloro analog remains highly flexible and suffers a substantial loss in binding efficiency [2].

Evidence DimensionBiaryl rotational barrier and preferred dihedral angle
Target Compound DataHigh rotational barrier; preferred dihedral angle ~60-90° (ortho-chloro)
Comparator Or Baseline3-(3-(trifluoromethyl)phenyl)aniline (des-chloro analog): Low rotational barrier; freely rotating
Quantified DifferencePre-organization reduces binding entropic penalty, correlating to a 10x-100x improvement in target IC50 in derivative APIs.
ConditionsIn silico conformational profiling and downstream API binding assays

Procuring the ortho-chloro variant is critical for synthesizing APIs that require a locked biaryl conformation to achieve high target affinity.

Chemoselective Amine Functionalization vs. Aryl Halide Reactivity

For advanced synthetic workflows, the primary amine must often be functionalized (e.g., via Buchwald-Hartwig amination or alkylation) without disturbing the halogen substituent [1]. 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine offers a distinct advantage over its bromo-analog [1]. The aryl chloride bond is significantly less reactive towards standard palladium catalysts under mild conditions, allowing for selective N-functionalization with >95% yield [2]. In contrast, the bromo-analog suffers from competitive oxidative addition at the C-Br bond, leading to complex mixtures, oligomerization, and reduced yields of the desired N-substituted product[2].

Evidence DimensionYield of selective N-functionalization (chemoselectivity)
Target Compound Data>95% yield of N-functionalized product (aryl chloride remains intact)
Comparator Or Baseline2-Bromo-3'-(trifluoromethyl)biphenyl-3-amine: <60% yield due to competitive C-Br cleavage
Quantified Difference>35% increase in isolated yield for primary amine derivatization
ConditionsStandard Pd-catalyzed amination conditions (e.g., Pd2(dba)3, mild base, 80°C)

Buyers scaling up API synthesis must select the chloro-analog to avoid costly side reactions and purification bottlenecks associated with the more reactive bromo-analog.

Metabolic Stability and Lipophilicity Enhancement via CF3

The meta-trifluoromethyl group in 2-chloro-3'-(trifluoromethyl)biphenyl-3-amine is a critical driver for downstream pharmacokinetic performance [1]. Compared to a simple methyl substituent or a des-substituted analog, the CF3 group provides superior resistance to cytochrome P450-mediated oxidative metabolism [2]. Furthermore, the strong electron-withdrawing nature and high lipophilicity (Hansch π value ~0.88) of the CF3 group enhance the cell permeability of the resulting APIs [1]. Formulations derived from the CF3-bearing intermediate consistently show extended half-lives and higher bioavailability profiles in preclinical models compared to their des-CF3 counterparts[2].

Evidence DimensionMetabolic clearance rate (in vitro microsomes) of derived APIs
Target Compound DataLow clearance rate; high oxidative stability (CF3 group)
Comparator Or Baseline2-Chloro-3'-methylbiphenyl-3-amine derivatives: High clearance rate due to rapid benzylic oxidation
Quantified DifferenceTypically 2x to 5x increase in metabolic half-life for CF3-derivatives
ConditionsHuman liver microsome (HLM) stability assays for downstream derivatives

Selecting the CF3-substituted building block is mandatory for drug discovery programs aiming to overcome rapid metabolic clearance and improve oral bioavailability.

Disruption of Crystal Packing for Improved Process Solubility

The asymmetric substitution pattern—specifically the combination of the ortho-chloro and meta-trifluoromethyl groups—significantly disrupts the planar crystal packing typically observed in unsubstituted biphenyls [1]. This disruption leads to a lower melting point and substantially higher solubility in standard organic process solvents (such as ethyl acetate, dichloromethane, and THF) compared to symmetrical or less substituted biaryls[2]. This enhanced solubility is highly advantageous during large-scale synthesis, allowing for higher concentration reactions, reduced solvent volumes, and more efficient liquid-liquid extractions [1].

Evidence DimensionSolubility in standard organic solvents (e.g., THF, DCM)
Target Compound DataHigh solubility, enabling >1 M reaction concentrations
Comparator Or BaselineUnsubstituted or symmetrical biphenylamines: Lower solubility, prone to crystallization at high concentrations
Quantified DifferenceEnables 2x-3x higher volumetric throughput in scale-up reactors
ConditionsStandard process chemistry solvent systems at ambient temperature

Process chemists prioritize this specific substitution pattern to maximize reactor efficiency and minimize solvent waste during scale-up.

Kinase Inhibitor API Synthesis

The restricted biaryl conformation and lipophilic CF3 group make this compound an ideal precursor for synthesizing allosteric kinase inhibitors, where precise fit into deep hydrophobic pockets is required for high potency [1]. Procurement is justified by the inability of des-chloro analogs to maintain the necessary dihedral angle.

Chemoselective Library Generation for Lead Optimization

Serving as an essential scaffold for medicinal chemistry libraries aiming to explore the structure-activity relationship (SAR) of conformationally restricted biaryls, this compound offers a superior chemoselective handle [2]. The primary amine can be rapidly diversified via cross-coupling while the intact aryl chloride is preserved for late-stage functionalization, a workflow impossible with the bromo-analog.

Advanced Agrochemical Manufacturing

Applicable in the synthesis of next-generation succinate dehydrogenase inhibitor (SDHI) fungicides, where the specific halogen and CF3 substitutions enhance both target enzyme binding and environmental persistence [3]. The high solubility of this specific asymmetric building block also enables high-throughput, low-solvent manufacturing processes.

XLogP3

4.4

Dates

Last modified: 08-16-2023

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